Technical Whitepaper: TNTU (CAS 125700-73-4)
Technical Whitepaper: TNTU (CAS 125700-73-4)
Advanced Handling, Safety, and Mechanistic Application in Peptide Synthesis
Part 1: Executive Summary
TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a specialized class of uronium-based coupling reagents designed to bridge the gap between high reactivity and aqueous solubility. Unlike the ubiquitous HBTU or HATU, which rely on benzotriazole derivatives, TNTU utilizes the N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) leaving group.
This structural distinction confers two critical advantages for drug development and proteomic research:
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Aqueous Compatibility: TNTU maintains stability and reactivity in mixed aqueous-organic solvent systems, making it a premier choice for bioconjugation (e.g., antibody-drug conjugates) where protein solubility is paramount.
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Racemization Suppression: The HONB moiety is historically validated to suppress racemization more effectively than HOBt in specific sensitive couplings, such as histidine-containing sequences.
This guide synthesizes the critical safety data usually found in an SDS with high-level experimental protocols to serve as a comprehensive handbook for the bench scientist.
Part 2: Chemical Identity & Technical Specifications
Data consolidated for rapid verification.
| Property | Specification |
| Chemical Name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate |
| Common Name | TNTU |
| CAS Number | 125700-73-4 |
| Molecular Formula | C₁₄H₂₀BF₄N₃O₃ |
| Molecular Weight | 365.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 216–219 °C (Decomposes) |
| Solubility | Soluble in DMF, DMSO, NMP, Acetonitrile; Slightly soluble in water |
| Storage | 2–8 °C; Protect from light and moisture (Desiccate) |
Part 3: Mechanistic Proficiency
The efficacy of TNTU relies on the rapid conversion of a carboxylic acid into an activated HONB-ester. Unlike carbodiimides (DCC/DIC), which can generate insoluble ureas or cause allergic sensitization, TNTU generates a water-soluble urea byproduct and the HONB auxiliary.
Mechanism of Action[1]
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Deprotonation: A tertiary base (DIEA or NMM) deprotonates the carboxylic acid.
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Attack: The carboxylate attacks the central carbon of the TNTU uronium moiety.
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Elimination: Tetramethylurea is expelled, forming the highly reactive HONB-active ester .
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Aminolysis: The N-terminal amine of the peptide chain attacks the active ester, forming the peptide bond and releasing HONB.
Figure 1: The activation pathway of TNTU. Note the formation of the HONB-active ester, which serves as the stable yet reactive intermediate preventing racemization.
Part 4: Critical Safety & Handling (SDS Core)
While TNTU is a valuable reagent, it presents specific hazards that must be managed through engineering controls and PPE.
GHS Classification & Hazard Statements[2]
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Signal Word: WARNING
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Emergency Response Protocols
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Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. TNTU dust is a potent respiratory irritant.
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Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.[3][4] Note: Uronium salts can be sensitizers; monitor for delayed allergic reactions.
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Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[3][4]
-
Spill Management: Do not dry sweep. Use a wet method or HEPA vacuum to prevent dust generation. Neutralize waste with a dilute base before disposal if required by local regulations.
Part 5: Advanced Application Protocol
Context: Aqueous Bioconjugation
Standard hydrophobic reagents (HBTU) precipitate in buffers, making them unsuitable for modifying proteins or hydrophilic polymers. TNTU allows for "one-pot" activation in semi-aqueous conditions.
Protocol: TNTU-Mediated Peptide Coupling
Reagents:
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Amino Acid (AA)[5]
-
N,N-Diisopropylethylamine (DIEA)
-
Solvent: DMF (for standard SPPS) or DMF/Water (50:50 for bioconjugation)
Step-by-Step Workflow:
-
Stoichiometry Calculation:
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Use 1.0 equivalent of the Carboxylic Acid (or AA).
-
Use 0.95 - 1.0 equivalent of TNTU. Crucial: Excess uronium salts can react with the N-terminal amine to form a guanidinium cap, permanently terminating the chain.
-
Use 2.0 equivalents of DIEA.
-
-
Activation (Pre-mix):
-
Dissolve the Amino Acid and TNTU in the minimum volume of solvent.
-
Add DIEA.[11] The solution may turn slightly yellow (release of HONB).
-
Allow activation to proceed for 2–3 minutes . Do not exceed 10 minutes to avoid hydrolysis of the active ester.
-
-
Coupling:
-
Add the activated mixture to the resin-bound amine or protein solution.
-
Agitate (shake, do not stir magnetically to avoid resin grinding) for 30–60 minutes .
-
-
Validation (Kaiser Test):
-
Perform a Kaiser test (ninhydrin) on a resin aliquot.
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Blue beads: Incomplete coupling (Repeat step 3).
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Colorless/Yellow beads: Complete coupling.
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Figure 2: Standard Solid-Phase Peptide Synthesis (SPPS) cycle utilizing TNTU activation.
Part 6: Comparative Analysis
Why choose TNTU over other reagents?
| Reagent | Leaving Group | Aqueous Stability | Reactivity | Primary Use Case |
| TNTU | HONB (Norbornene) | High | Moderate-High | Bioconjugation, Aqueous solvents, Low racemization needs. |
| HBTU | HOBt (Benzotriazole) | Low | High | Standard SPPS (Hydrophobic sequences). |
| TSTU | HOSu (Succinimide) | High | Moderate | Protein labeling, NHS-ester formation. |
| HATU | HOAt (Azabenzotriazole) | Low | Very High | Difficult/Hindered couplings, Macrocyclization. |
Expert Insight: Use TNTU when you need the water solubility of TSTU but require slightly higher reactivity or different selectivity provided by the norbornene structure. It is less explosive than HOBt-based reagents, offering a safety advantage in scale-up.
Part 7: References
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. (Accessed 2026).[7][13] Link
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Santa Cruz Biotechnology. TNTU (CAS 125700-73-4) Product Data. (Accessed 2026).[7][13] Link
-
PubChem. Compound Summary for CID 9857522 (TSTU/TNTU Analog Data). National Library of Medicine. Link
-
TCI Chemicals. Safety Data Sheet: 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate.[4] (Accessed 2026).[7][13] Link
-
Knorr, R., et al. New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters (1989). (Foundational text on uronium reagents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate | C9H16BF4N3O3 | CID 9857522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. TNTU | CAS 125700-73-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. chemimpex.com [chemimpex.com]
- 13. people.uniurb.it [people.uniurb.it]
